molecular formula C7H6BrN5 B052252 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine CAS No. 380380-63-2

5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine

Cat. No.: B052252
CAS No.: 380380-63-2
M. Wt: 240.06 g/mol
InChI Key: MXAPIVPDZNDDQL-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine . These factors could include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-(1-methyltetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAPIVPDZNDDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634146
Record name 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380380-63-2
Record name 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380380-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380380-63-2
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Synthesis routes and methods I

Procedure details

10.5 g of 2-(tetrazol-5-yl)-5-bromopyridine prepared in the Preparation example 6 was dissolved in 100 ml of dimethylformamide. And then 6.5 g of sodium hydroxide was added to the solution and 9.3 g of iodomethane was slowly added to the solution at the temperature of 0° C. The solution was stirred for 6 hours at room temperature, added with water, extracted with ethyl acetate. And then the organic layer was washed with brine, dehydrated, filtrated, concentrated in vacuo and purified by column chromatography to obtain 4 g of 2-(1-methyltetrazol-5-yl)-5-bromopyridine and 5 g of 2-(2-methyltetrazol-5-yl)-5-bromopyridine.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 5 ml of dimethylformamide was dissolved 400 mg of 2-(5-tetrazolyl)-5-bromopyridine and the solution was reacted with 502 mg of iodomethane in the presence of 300 mg of potassium hydroxide at room temperature for 1 hour with stirring. After completion of the reaction, a post-treatment similar to that of Preparation Example 3 was conducted to obtain 110 mg of 2-(1-methyl-5-tetrazolyl)-5-bromopyridine (thin layer chromatography eluting with a mixture of 1:4 ethyl acetate:hexane, Rf: 0.3) and 220 mg of 2-(2-methyl-5-tetrazolyl)-5-bromopyridine (thin layer chromatography eluting with a mixture of 1:4 ethyl acetate:hexane, Rf: 0.5).
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine?

A1: this compound crystallizes in the orthorhombic system, specifically in the Acam space group (no. 64), which is an unconventional setting of Cmce formerly known as Cmca []. The unit cell dimensions are: a = 12.3735(8) Å, b = 20.8690(11) Å, c = 6.8385(6) Å. The unit cell volume is 1765.9(2) Å3, and it contains 8 molecules (Z = 8) [].

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